Cas no 71470-41-2 (Ethyl 4-aminopyrimidine-2-carboxylate)

Ethyl 4-aminopyrimidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-aminopyrimidine-2-carboxylate
- 2-Pyrimidinecarboxylic acid, 4-amino-, ethyl ester
- 2-Pyrimidinecarboxylicacid, 4-amino-, ethyl ester
- AMMD00051
- YHDZCFILDSOJRF-UHFFFAOYSA-N
- ethyl 4-azanylpyrimidine-2-carboxylate
- RP23008
- FCH1152905
- AM86025
- AX8159718
- AB0026389
- ST2412991
- AB1010253
- W8041
- 4-Amino-pyrimidine-2-carboxylic acid ethyl ester
- CS-W006613
- 2-Pyrimidinecarboxylicacid,4-amino-,ethyl ester
- SCHEMBL10829516
- AKOS015854821
- FT-0649815
- EN300-131555
- SB38423
- 71470-41-2
- MFCD11973676
- A837192
- J-520971
- DTXSID80516750
- 4-amino-2-pyrimidinecarboxylic acid ethyl ester
- SY106290
- DS-11201
- Ethyl4-aminopyrimidine-2-carboxylate
-
- MDL: MFCD11973676
- インチ: 1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10)
- InChIKey: YHDZCFILDSOJRF-UHFFFAOYSA-N
- SMILES: O(C(C1=NC([H])=C([H])C(N([H])[H])=N1)=O)C([H])([H])C([H])([H])[H]
計算された属性
- 精确分子量: 167.06900
- 同位素质量: 167.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.1
- XLogP3: 0.4
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- Boiling Point: 350.5±34.0 °C at 760 mmHg
- フラッシュポイント: 165.8±25.7 °C
- PSA: 78.10000
- LogP: 0.81670
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Ethyl 4-aminopyrimidine-2-carboxylate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-aminopyrimidine-2-carboxylate 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Ethyl 4-aminopyrimidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM129359-250mg |
ethyl 4-aminopyrimidine-2-carboxylate |
71470-41-2 | 95%+ | 250mg |
$84 | 2024-07-24 | |
Enamine | EN300-131555-0.1g |
ethyl 4-aminopyrimidine-2-carboxylate |
71470-41-2 | 0.1g |
$628.0 | 2023-06-06 | ||
abcr | AB437030-1 g |
Ethyl 4-aminopyrimidine-2-carboxylate; . |
71470-41-2 | 1g |
€272.60 | 2023-04-23 | ||
Enamine | EN300-131555-0.05g |
ethyl 4-aminopyrimidine-2-carboxylate |
71470-41-2 | 0.05g |
$600.0 | 2023-06-06 | ||
TRC | E899653-250mg |
Ethyl 4-aminopyrimidine-2-carboxylate |
71470-41-2 | 250mg |
$546.00 | 2023-05-18 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0405-1g |
4-Amino-pyrimidine-2-carboxylic acid ethyl ester |
71470-41-2 | 95% | 1g |
¥6977.66 | 2025-01-21 | |
Enamine | EN300-131555-5.0g |
ethyl 4-aminopyrimidine-2-carboxylate |
71470-41-2 | 5g |
$2070.0 | 2023-06-06 | ||
eNovation Chemicals LLC | D408776-1g |
ETHYL 4-AMINOPYRIMIDINE-2-CARBOXYLATE |
71470-41-2 | 95% | 1g |
$245 | 2024-05-24 | |
Matrix Scientific | 073160-5g |
Ethyl 4-aminopyrimidine-2-carboxylate, 95+% |
71470-41-2 | 95+% | 5g |
$1325.00 | 2023-09-06 | |
Chemenu | CM129359-1g |
ethyl 4-aminopyrimidine-2-carboxylate |
71470-41-2 | 95%+ | 1g |
$179 | 2024-07-24 |
Ethyl 4-aminopyrimidine-2-carboxylate 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Ethyl 4-aminopyrimidine-2-carboxylateに関する追加情報
Comprehensive Guide to Ethyl 4-aminopyrimidine-2-carboxylate (CAS 71470-41-2): Properties, Applications, and Industry Insights
Ethyl 4-aminopyrimidine-2-carboxylate (CAS 71470-41-2) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research. This pyrimidine derivative features a carboxylate ester group and an amino substituent, making it a versatile building block for synthesizing heterocyclic compounds. Its molecular formula C7H9N3O2 and 167.17 g/mol molecular weight position it as a key intermediate in drug discovery pipelines.
Recent literature highlights the compound's role in developing kinase inhibitors, a hot topic in oncology research. Scientists are exploring its potential in structure-activity relationship (SAR) studies for targeted therapies, particularly in modulating protein-protein interactions. The ethyl ester moiety enhances cell permeability, a property highly valued in bioavailability optimization – a frequent search term among medicinal chemists.
From a synthetic chemistry perspective, 71470-41-2 serves as a precursor for fused pyrimidine systems, answering growing demand for novel heterocycles in material science. Its hydrogen bonding capacity (donor: 1, acceptor: 3) makes it valuable for designing molecular recognition systems, aligning with current interests in supramolecular chemistry and crystal engineering.
The compound's thermal stability (decomposition >200°C) and moderate solubility profile (soluble in DMSO, methanol) make it suitable for diverse reaction conditions. Analytical data shows characteristic NMR peaks at δ 1.35 (t, 3H), 4.35 (q, 2H) for the ethyl group, and 6.85 (s, 1H) for the pyrimidine proton – crucial information frequently searched by QC analysts.
In agrochemical applications, researchers are investigating Ethyl 4-aminopyrimidine-2-carboxylate as a scaffold for plant growth regulators, responding to the agricultural industry's need for sustainable crop solutions. Its structural similarity to nucleic acid bases suggests potential in developing systemic acquired resistance (SAR) inducers, a trending topic in precision farming discussions.
Quality specifications typically require ≥98% purity (HPLC), with strict control of process-related impurities – a critical concern for pharmaceutical manufacturers. Advanced purification techniques like preparative HPLC or recrystallization from ethanol/water mixtures yield optimal results, addressing common queries about scale-up challenges in fine chemical production.
The compound's logP value (~0.9) indicates balanced lipophilicity, explaining its utility in prodrug design strategies. Recent patent analyses reveal its incorporation in bioconjugates for improved drug delivery – an area receiving increased attention in ADC (antibody-drug conjugate) development circles.
Storage recommendations include protection from moisture (desiccator at 2-8°C) due to the hydrolytic sensitivity of the ester group. This stability consideration frequently appears in compound handling discussions among laboratory personnel. The material's crystalline form (typically white to off-white powder) facilitates accurate weighing and handling in synthetic workflows.
From an environmental standpoint, 71470-41-2 shows moderate biodegradability in standard OECD tests, aligning with the pharmaceutical industry's focus on green chemistry principles. Its ecotoxicological profile suggests proper waste management procedures – a growing concern reflected in recent EHS (environmental health safety) searches.
Market analysts note increasing demand for this pharmaceutical intermediate, particularly from contract research organizations specializing in fragment-based drug discovery. The compound's price trajectory reflects its growing importance in high-throughput screening libraries, with current market prices ranging $80-120/g for research quantities.
Innovative applications include its use as a fluorescence probe precursor, capitalizing on the pyrimidine ring's electron-rich nature. Researchers are exploring modifications to create pH-sensitive dyes for biological imaging – a technique gaining popularity in live-cell microscopy studies.
Regulatory status varies by region, but most jurisdictions classify Ethyl 4-aminopyrimidine-2-carboxylate as a standard laboratory chemical. Documentation typically includes SDS (Safety Data Sheets) with GHS hazard pictograms, addressing compliance requirements frequently searched by procurement specialists.
Future research directions may explore its potential in metal-organic frameworks (MOFs) as a functional linker, or in photocatalysis as an electron donor. These cutting-edge applications position CAS 71470-41-2 as a compound with untapped potential across multiple scientific disciplines.
71470-41-2 (Ethyl 4-aminopyrimidine-2-carboxylate) Related Products
- 71470-40-1(Methyl 4-aminopyrimidine-2-carboxylate)
- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)
- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)

